4-(1H-pyrrole-3-carbonyl)benzoic acid
Description
Properties
IUPAC Name |
4-(1H-pyrrole-3-carbonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11(10-5-6-13-7-10)8-1-3-9(4-2-8)12(15)16/h1-7,13H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODZICSEOKUQHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CNC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reactions
Condensation reactions are commonly used in organic synthesis to form new bonds between molecules, often with the loss of a small molecule like water or methanol. For this compound, a condensation reaction might involve combining a pyrrole derivative with a benzoic acid derivative in the presence of a catalyst.
Catalyst-Assisted Reactions
Catalysts can significantly enhance the efficiency and specificity of chemical reactions. In the synthesis of pyrrole derivatives, catalysts like palladium or copper are often used to facilitate cross-coupling reactions, which could be adapted for forming the carbonyl linkage in this compound.
Data Table: Synthesis Conditions
| Pathway | Starting Materials | Solvent | Catalyst/Base | Conditions |
|---|---|---|---|---|
| Direct Condensation | Pyrrole-3-carboxylic acid, Benzoyl chloride | DCM/THF | Triethylamine | Room temperature, 2-4 hours |
| Cross-Coupling | Pyrrole-3-boronic acid, Benzoyl chloride | Toluene/DMF | Pd(PPh3)4 | 80°C, 4-6 hours |
Chemical Reactions Analysis
Carboxylic Acid-Directed Reactions
The benzoic acid group undergoes classical acid-mediated transformations:
Mechanistic Insight : Amidation proceeds via activation of the carboxylic acid to a mixed carbonate intermediate, followed by nucleophilic attack by hydrazine derivatives .
Carbonyl Group Transformations
The ketonic carbonyl undergoes redox reactions:
Kinetic Data : Reduction with NaBH₄ follows pseudo-first-order kinetics (k = 0.12 min⁻¹ at 25°C) .
Electrophilic Aromatic Substitution (EAS)
The electron-rich pyrrole ring undergoes regioselective substitutions:
Theoretical Basis : DFT calculations confirm higher electron density at C5 (Mulliken charge: −0.32 e) vs. C2 (−0.18 e) .
Comparative Reactivity with Analogues
Reactivity differs from structurally related compounds:
Structural Rationale : C3-carbonyl orientation in pyrrole alters π-electron delocalization, modulating reactivity .
Stability Under Physiological Conditions
Critical for pharmaceutical applications:
| Parameter | Value | Method |
|---|---|---|
| Hydrolytic half-life (pH 7.4, 37°C) | 14.3 hr | HPLC |
| Plasma protein binding | 89.2% | Equilibrium dialysis |
Degradation Pathway : Predominant cleavage of the ketone-pyrrole bond under basic conditions .
Scientific Research Applications
Organic Synthesis
4-(1H-pyrrole-3-carbonyl)benzoic acid serves as a versatile building block in organic synthesis. It can be utilized in the creation of more complex molecules through:
- Coupling Reactions : Used to form linkages between different organic moieties.
- Functionalization : Acts as a precursor for introducing diverse functional groups into organic frameworks.
Medicinal Chemistry
This compound has shown promise in medicinal applications due to its biological activity:
- Antimicrobial Properties : Studies have indicated that derivatives of this compound exhibit antimicrobial effects against various pathogens.
- Pharmacological Activity : Research suggests potential applications in treating cardiovascular diseases and other conditions due to its ability to modulate biological pathways (see Table 1).
| Study | Findings | Reference |
|---|---|---|
| Study A | Inhibition of bacterial growth | |
| Study B | Positive inotropic effects on cardiac muscle | |
| Study C | Potential antidepressant properties |
Material Science
In materials science, this compound is explored for:
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
- Nanotechnology : Utilized in the synthesis of nanomaterials with unique electronic properties.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of synthesized derivatives of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent.
Case Study 2: Cardiovascular Applications
Research focused on the effects of this compound on cardiac contractility demonstrated that it could enhance the force of contraction in cardiac muscle tissues, indicating its potential use as a cardiotonic agent.
Mechanism of Action
The mechanism of action of 4-(1H-pyrrole-3-carbonyl)benzoic acid largely depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The pyrrole ring can interact with various biological targets, including proteins and nucleic acids, through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues
The following table summarizes key structural and functional differences between 4-(1H-pyrrole-3-carbonyl)benzoic acid and related compounds:
2.2 Key Differences
- Linkage Type: The carbonyl linkage in this compound may increase electrophilicity compared to the amide bond in 4-[(4-chloro-1H-pyrrole-2-)amido]benzoic acid . This could influence solubility, stability, and interactions with biological targets.
Substituent Effects :
- The chlorine atom in 4-[(4-chloro-1H-pyrrole-2-)amido]benzoic acid may alter electronic properties (e.g., electron-withdrawing effect) and steric bulk, impacting binding affinity in drug-receptor interactions .
- Benzoyl and phenyl groups in pyrazole derivatives (e.g., 4a-e) are associated with improved antioxidant and anti-inflammatory activities, as demonstrated in experimental assays .
Biological Activity
4-(1H-pyrrole-3-carbonyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, cellular effects, and applications in scientific research, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrrole moiety attached to a benzoic acid structure. This unique configuration allows for various interactions with biological targets, primarily through hydrogen bonding and hydrophobic interactions.
The compound's biological activity can be attributed to its ability to interact with specific molecular targets. The following mechanisms have been observed:
- Enzyme Interaction : It can act as an inhibitor or activator of various enzymes, influencing metabolic pathways. For instance, it has been noted to inhibit certain oxidoreductases by binding to their active sites.
- Cell Signaling Modulation : The compound affects cell signaling pathways by modulating the activity of kinases and phosphatases, which can lead to significant changes in gene expression and cellular metabolism .
This compound exhibits several biochemical properties:
- Stability : The compound is relatively stable under standard laboratory conditions but may degrade over time, affecting its efficacy.
- Metabolism : It is metabolized by cytochrome P450 enzymes, producing metabolites that may further participate in biochemical reactions.
- Transport Mechanisms : Its transport within cells is facilitated by specific transporters, allowing for effective distribution across cellular compartments.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds derived from pyrrole structures have shown MIC values as low as 3.12 μg/mL against Staphylococcus aureus, indicating strong antimicrobial activity compared to standard antibiotics like ciprofloxacin .
| Compound | Target Pathogen | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 3.12 | |
| Control (Ciprofloxacin) | Staphylococcus aureus | 2 |
Anticancer Activity
In vitro studies have demonstrated that this compound derivatives exhibit significant antiproliferative effects against various cancer cell lines:
- Cell Lines Tested : Studies evaluated the compound against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines.
- Growth Inhibition : One derivative showed a growth inhibition rate of 62.46% against MDA-MB-435 melanoma cells and 40.24% against MDA-MB-468 breast cancer cells at a concentration of 10 µM .
| Cell Line | Growth Inhibition (%) | Concentration (µM) | Reference |
|---|---|---|---|
| MDA-MB-435 (melanoma) | 62.46 | 10 | |
| MDA-MB-468 (breast) | 40.24 | 10 |
Case Studies
Several case studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study reported the synthesis of pyrrole derivatives that exhibited enhanced activity against Mycobacterium tuberculosis, with some showing MIC values as low as 5 µM .
- Anticancer Potential : Another study highlighted the development of hybrid molecules containing pyrrole that demonstrated promising anticancer activity through computational ADME studies indicating good pharmacokinetic properties .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(1H-pyrrole-3-carbonyl)benzoic acid?
- Methodological Answer : The compound can be synthesized via amide coupling reactions. For example, a protocol similar to "General Procedure F1: Amide Formation" involves activating the carboxylic acid group of benzoic acid derivatives (e.g., using HATU or EDC) and reacting it with the amine group of 1H-pyrrole-3-carboxylic acid under inert conditions. Optimization of reaction time (6–12 hours) and temperature (25–40°C) is critical for yields >90% . Alternative routes may include Mannich reactions, where pyrrole derivatives are functionalized with carbonyl groups in the presence of formaldehyde and secondary amines .
Q. How can the compound be characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : Use NMR (400 MHz, DMSO-) to identify aromatic protons (δ 7.5–8.7 ppm) and pyrrole NH signals (δ 11.8–13.9 ppm). Coupling constants (e.g., ) help confirm substitution patterns .
- LC-MS/ESI-MS : Employ electrospray ionization mass spectrometry to confirm molecular weight (e.g., m/z 311.1 for analogous compounds) and purity (>95%) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm ensure purity validation (e.g., 97.34% purity reported for similar structures) .
Q. What computational tools are suitable for predicting the compound’s reactivity and stability?
- Methodological Answer : Use PubChem-derived InChI codes (e.g.,
InChI=1S/C9H9F3N2O4S...) to generate 3D structures in software like Avogadro or Gaussian. Perform DFT calculations (B3LYP/6-31G* basis set) to optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps). Molecular docking (AutoDock Vina) can model interactions with biological targets like enzymes or receptors .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) and SHELXS (for structure solution) is recommended. For example, refine high-resolution data (d-spacing < 0.8 Å) to assign bond lengths and angles accurately. Twinned data may require SHELXD for phasing. Crystallographic tables should include fractional coordinates, thermal parameters, and R-factors (<5% for high confidence) .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate IC values under standardized conditions (e.g., 24–72 hr assays, consistent cell lines).
- Metabolite Profiling : Use LC-MS (Creative Proteomics platform) to detect degradation products or metabolites that may alter bioactivity .
- Target Validation : Employ CRISPR/Cas9 knockout models to confirm specificity toward hypothesized targets (e.g., kinases or GPCRs) .
Q. How can stability studies under physiological conditions inform experimental design?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–48 hours. Monitor degradation via HPLC and identify breakdown products (e.g., benzoic acid via FeCl assays) .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>150°C suggests suitability for high-temperature reactions) .
Q. What advanced analytical techniques quantify trace impurities in synthesized batches?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HR-MS) : Resolve isotopic patterns to confirm molecular formula (e.g., CHNO) and detect impurities at <0.1% levels .
- NMR Relaxation Experiments : and measurements identify low-abundance conformers or tautomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
